2-Phenoxy-N-(phenylsulfonyl)acetamide: Validated Scaffold for Antitrypanosomal LeuRS Inhibition
The α-phenoxy-N-sulfonylphenyl acetamide chemotype, to which 2-phenoxy-N-(phenylsulfonyl)acetamide belongs, has been validated as an inhibitor of Trypanosoma brucei LeuRS, a clinically validated antimicrobial target for human African trypanosomiasis (HAT). The most optimized analog in the series, compound 28g, exhibited an IC50 of 0.70 μM against T. brucei LeuRS, representing a 250-fold potency enhancement over the initial hit compound 1, which had an IC50 of approximately 175 μM (calculated from the reported fold-change) [1]. This scaffold offers a structurally distinct alternative to existing antitrypanosomal agents such as pentamidine, suramin, melarsoprol, and eflornithine, which face limitations including serious toxic side effects, low efficacy, high cost, and emerging drug resistance [1].
| Evidence Dimension | T. brucei LeuRS inhibitory activity |
|---|---|
| Target Compound Data | Scaffold validated (specific IC50 for 2-phenoxy-N-(phenylsulfonyl)acetamide not reported) |
| Comparator Or Baseline | Optimized analog 28g: IC50 = 0.70 μM; initial hit compound 1: IC50 ≈ 175 μM |
| Quantified Difference | 250-fold improvement (optimized analog vs initial hit) |
| Conditions | In vitro enzymatic assay against T. brucei leucyl-tRNA synthetase |
Why This Matters
This chemotype represents a new scaffold for antitrypanosomal drug development, distinct from existing therapeutics with known toxicity and resistance limitations.
- [1] Xin W, Li Z, Wang Q, Du J, Zhu M, Zhou H. Design and synthesis of α-phenoxy-N-sulfonylphenyl acetamides as Trypanosoma brucei Leucyl-tRNA synthetase inhibitors. Eur J Med Chem. 2020;185:111827. View Source
